2-Chloroinosine monophosphate is a halogenated derivative of inosine monophosphate, a crucial nucleotide involved in the biosynthesis of purine nucleotides. This compound is particularly significant due to its role as a substrate for inosine monophosphate dehydrogenase, an enzyme that catalyzes the conversion of inosine monophosphate to xanthosine monophosphate. The introduction of chlorine at the 2-position of the ribose moiety alters its biochemical properties and interactions, making it a subject of interest in pharmacological research.
2-Chloroinosine monophosphate can be synthesized from various precursors, including chlorinated adenosine derivatives. It falls under the classification of nucleotides and nucleoside analogs, which are often studied for their potential therapeutic applications, particularly in oncology and antiviral therapies. The compound's unique structure allows it to interact with specific enzymes involved in nucleotide metabolism, influencing cellular processes such as growth and differentiation .
The synthesis of 2-chloroinosine monophosphate typically involves several steps:
These methods are advantageous due to their efficiency and the ability to produce the compound under mild conditions, minimizing degradation or unwanted side reactions.
The molecular structure of 2-chloroinosine monophosphate includes a ribose sugar backbone with a phosphate group attached at the 5' position and a chlorine atom substituted at the 2-position of the purine ring. The general formula can be represented as C₁₁H₁₄ClN₅O₈P.
This structural modification affects its biochemical interactions and stability compared to non-halogenated counterparts .
2-Chloroinosine monophosphate participates in several key biochemical reactions:
The mechanism by which 2-chloroinosine monophosphate exerts its effects primarily involves its conversion to xanthosine monophosphate through enzymatic action:
This mechanism highlights the importance of structural modifications in influencing substrate recognition and enzymatic activity.
2-Chloroinosine monophosphate has several notable applications in scientific research:
The enzymatic chlorination of IMP is primarily mediated by flavin-dependent halogenases, a class of enzymes that catalyze regioselective halogenation using reduced flavin adenine dinucleotide (FADH₂) and molecular oxygen. These enzymes activate chloride ions through a hypochlorous acid (HOCl) intermediate generated via a reaction between reduced FAD and O₂ [2] [10]. Structural studies reveal that the catalytic mechanism involves a conserved lysine residue (K79) that forms a transient chloramine complex, enhancing the electrophilicity of chlorine for nucleophilic attack at the electron-rich C2 position of the purine ring [2]. This mechanism is supported by mutagenesis studies where substitution of K79 with alanine completely abolishes chlorination activity. Additionally, a critical glutamate residue (E346) positions the HOCl and stabilizes the transition state through electrostatic interactions, ensuring precise regiocontrol that distinguishes enzymatic from non-enzymatic chlorination [2].
Non-enzymatic chlorination occurs through reactive chlorine species (RCS) generated by inflammatory processes or oxidative stress. Hypochlorous acid (HOCl), produced by myeloperoxidase (MPO) in activated neutrophils, can react directly with IMP. This reaction proceeds through an electrophilic aromatic substitution mechanism, where HOCl attacks the C2 position of the purine ring. However, non-enzymatic chlorination lacks regioselectivity, often yielding mixtures of 2-chloro-, 8-chloro-, and 6-chloro-derivatives [4]. The reaction kinetics are highly pH-dependent, with optimal chlorination occurring under mildly acidic conditions (pH 5.5–6.5) where HOCl predominates over the less reactive hypochlorite ion (OCl⁻). Computational studies indicate that the C2 position is favored due to its highest electron density in the purine ring system, aligning with frontier molecular orbital theory predictions [10].
Table 1: Comparative Mechanisms of IMP Chlorination
Feature | Enzymatic Chlorination | Non-Enzymatic Chlorination |
---|---|---|
Chlorinating Agent | Enzyme-bound HOCl/Chloramine | Free HOCl |
Regioselectivity | High (C2-specific) | Low (C2/C6/C8 mixtures) |
Key Residues | K79 (chloramine formation), E346 (positioning/stabilization) | N/A |
pH Dependence | Optimized in enzyme active site (pH ~7.4) | Favored at pH 5.5–6.5 |
Kinetic Rate | Michaelis-Menten kinetics (Km ≈ 10–17 μM for IMP analogs) | Second-order kinetics |
Detection and quantification of 2-Cl-IMP in biological matrices employ enzymatic cycling assays with femtomolar sensitivity or advanced mass spectrometry (MS)-based techniques. These methods exploit the unique mass shift (+34 Da for ³⁵Cl isotopolog) and fragmentation patterns of chlorinated nucleotides [7]. Recent advances in nanopore sequencing offer potential for direct in situ detection but currently lack the resolution to distinguish 2-Cl-IMP from other nucleobase modifications [4].
Chemoenzymatic synthesis enables scalable production of 2-Cl-IMP with high regiocontrol. This approach integrates chemical synthesis of halogenated nucleobases with enzymatic phosphorylation to overcome challenges associated with direct chemical phosphorylation. Two primary strategies dominate:
Halogenation-Phosphorylation Tandem Approach: Hypoxanthine is first chlorinated at C2 using N-chlorosuccinimide (NCS) under controlled conditions to yield 2-chlorohypoxanthine. This intermediate is then coupled to a phosphoribosyl donor (e.g., 5-phosphoribosyl-1-pyrophosphate, PRPP) using hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The enzymatic step ensures α-configuration and avoids β-anomer formation. This method benefits from the broad substrate tolerance of salvage pathway enzymes and achieves yields exceeding 70% [3].
Enzymatic Halogenation of IMP: Recombinant flavin-dependent halogenases (e.g., PrnA homologs) are employed to chlorinate pre-synthesized IMP. Optimization requires regeneration systems for reduced FAD (e.g., NADH-dependent flavin reductases) and careful control of chloride concentrations. Directed evolution of these enzymes has improved catalytic efficiency toward purine substrates. For instance, mutations in the substrate-binding pocket (e.g., W272F/W274F) enhance IMP binding without altering halogenation kinetics [2].
Phosphorylated intermediates are protected using acid-labile groups (e.g., acetyl or benzyl) during synthesis. Deprotection is achieved enzymatically using phosphatases or chemically under mild acidic conditions. The chemoenzymatic approach has been refined through multi-enzyme cascades, as demonstrated in molnupiravir synthesis, where ribose is enzymatically esterified, phosphorylated, and coupled to nucleobase analogs in a one-pot system [3]. Such systems utilize kinases (e.g., MTR kinase), phosphorylases (uridine phosphorylase), and ATP-regenerating enzymes (acetate kinase) to drive equilibria toward product formation.
Table 2: Chemoenzymatic Methods for 2-Cl-IMP Synthesis
Strategy | Key Steps | Enzymes/Reagents | Yield (%) |
---|---|---|---|
Halogenation-Phosphorylation | 1. Chemical chlorination of hypoxanthine 2. Enzymatic ribosylation/phosphorylation | NCS; HGPRT, PRPP | 70–85 |
Enzymatic Halogenation | 1. IMP synthesis 2. Regioselective enzymatic chlorination | Inosine kinase, ATP; PrnA variant, FADH₂, NADH | 40–60 |
Multi-Enzyme Cascade | Integrated phosphorylation, coupling, and halogenation | Kinases, phosphorylases, halogenases, ATP-regeneration system | 50–75 |
Phosphorylated intermediates serve as metabolic gatekeepers in the activation of nucleotide prodrugs, including those related to 2-Cl-IMP. Prodrugs are designed to bypass the rate-limiting first phosphorylation step that often hinders nucleotide analog efficacy. These compounds exploit intracellular kinases to generate the biologically active triphosphate species. Key intermediates include:
The activation of 2-Cl-IMP prodrugs intersects with nucleotide pool dynamics. 2-Cl-IMP competitively inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo GTP biosynthesis. This inhibition depletes guanine nucleotide pools, amplifying the antimetabolite effects. However, compensatory mechanisms exist: Nutrient starvation induces NT5C2 (5'-nucleotidase, cytosolic II), which dephosphorylates IMP to inosine. Inosine then activates Rag GTPases-mTORC1 signaling, promoting mitochondrial respiration and biosynthesis of TCA cycle enzymes like citrate synthase (CS) and aconitase 1 (ACO1) [6] [9]. This metabolic rewiring allows cells to sustain nucleotide pools under stress but may counteract 2-Cl-IMP's inhibitory effects.
Table 3: Phosphorylated Intermediates in Nucleotide Prodrug Activation
Intermediate | Activation Mechanism | Biological Role | Relevance to 2-Cl-IMP |
---|---|---|---|
Phosphoramidates | Esterase cleavage → monophosphate release | Enhances cellular uptake; bypasses 1st phosphorylation | Prodrug design for improved bioavailability |
Acetyl Phosphate | Direct phosphate transfer to nucleophiles | Regulates NtrC-dependent transcription in bacteria | Non-canonical phosphorylation pathway |
Alkoxyalkyl Esters | Intracellular ester hydrolysis → phosphonate liberation | Increases membrane permeability | Oral delivery strategies |
Nucleotide Diphosphates | Substrate for nucleoside diphosphate kinases (NDPKs) | Generates active triphosphate form | Essential for IMPDH inhibition |
Therapeutically, 2-Cl-IMP's mechanism aligns with antiviral and anticancer nucleotide analogs like ribavirin and mycophenolic acid. Its incorporation into RNA causes error catastrophe due to mismatched base pairing (e.g., 2-Cl-IMP pairs with cytidine instead of uridine). Additionally, as an IMPDH inhibitor, it depletes GTP pools, disrupting nucleic acid synthesis and mTORC1 signaling—a pathway co-opted by cancers and viruses to upregulate nucleotide metabolism [9]. The dual mechanism amplifies its therapeutic potential but necessitates precise delivery via prodrug strategies to minimize off-target effects on immune cell proliferation.
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6